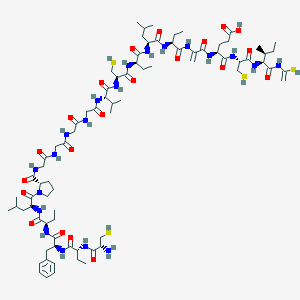![molecular formula C5H3BrN4 B152535 3-Bromo-1H-pyrazolo[3,4-B]pyrazine CAS No. 81411-68-9](/img/structure/B152535.png)
3-Bromo-1H-pyrazolo[3,4-B]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1H-pyrazolo[3,4-b]pyrazine is a compound that is part of a broader class of pyrazole derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis. The bromo substituent on the pyrazole ring can act as a versatile functional group for further chemical transformations .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the NHC-catalyzed regiodivergent synthesis of difunctionalized 3-pyrazolidinones from α-bromoenal and monosubstituted hydrazine, which can potentially lead to the formation of pyrazole structures upon further functionalization . Another method includes the reaction of 2-bromo-1-(1H-pyrazol-4-yl)ethanone with aminotriazolethiol, leading to the formation of triazolo[3,4-b][1,3,4]thiadiazines, which are structurally related to the target compound . Additionally, the Groebke–Blackburn–Bienaymé multicomponent reaction has been used to synthesize 3-aminoimidazo[1,2-a]pyrazines, showcasing the versatility of pyrazine derivatives in multicomponent reactions .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine is characterized by the presence of two nitrogen-containing heterocyclic rings, the pyrazole and pyrazine rings, which are fused together. The bromine atom attached to the pyrazole ring is a key functional group that influences the reactivity and properties of the molecule. The structure of related compounds has been established through spectroscopic methods and elemental analyses, which are essential tools for confirming the identity of such molecules .
Chemical Reactions Analysis
Pyrazole derivatives undergo a variety of chemical reactions. For instance, brominated pyrazoles have been used as precursors for the synthesis of various substituted pyrazoles through cyclocondensation reactions with hydrazine monohydrate . The presence of a bromine atom in the molecule allows for nucleophilic substitution reactions, which can be exploited to introduce different substituents onto the pyrazole ring, thereby modifying its chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1H-pyrazolo[3,4-b]pyrazine and related compounds are influenced by their molecular structure. The bromine atom contributes to the molecule's reactivity, making it a suitable candidate for further chemical transformations. The properties of these compounds, such as solubility, melting point, and stability, are determined by their functional groups and overall molecular architecture. These properties are crucial for the practical application of these compounds in chemical synthesis and drug development .
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioevaluation of Novel Pyrazole Derivatives : Pyrazoles, including compounds like 3-Bromo-1H-pyrazolo[3,4-B]pyrazine, are central to synthesizing a wide range of compounds with significant agrochemical and pharmaceutical activities. Innovative methods, including microwave-assisted synthesis, have been developed for creating pyrazole derivatives that demonstrate various biological activities such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Applications in Medicinal Chemistry : Pyrazole derivatives, including those derived from 3-Bromo-1H-pyrazolo[3,4-B]pyrazine, play a crucial role in medicinal chemistry. They serve as important synthons in organic synthesis and exhibit a broad range of biological activities, such as anticancer, analgesic, anti-inflammatory, and anti-HIV effects. These derivatives highlight the pyrazole moiety's importance in drug development and therapeutic applications (A. M. Dar & Shamsuzzaman, 2015).
Role in Kinase Inhibition : Pyrazolo[3,4-b]pyridine derivatives, closely related to 3-Bromo-1H-pyrazolo[3,4-B]pyrazine, are versatile in designing kinase inhibitors. These compounds bind to the hinge region of kinases, exhibiting potential in the development of treatments targeting various kinases. This scaffolding's ability to achieve multiple binding modes makes it invaluable in kinase inhibitor design, with several patents highlighting its application in this area (Steve Wenglowsky, 2013).
Spin Crossover Active Iron(II) Complexes : The synthesis and magnetic properties of iron(II) spin crossover (SCO) active complexes involving pyrazole and pyrazine units, including those related to 3-Bromo-1H-pyrazolo[3,4-B]pyrazine, are of significant interest. These complexes are studied for their potential in materials science, particularly for their SCO properties, which could be influenced by the nature of the pyrazole and pyrazine ligands (J. Olguín & S. Brooker, 2011).
Anticancer Activity of Pyrazoline Derivatives : Pyrazoline derivatives, including those synthesized from 3-Bromo-1H-pyrazolo[3,4-B]pyrazine, have been extensively researched for their anticancer activity. These compounds, known for their rich electron nitrogen carrier properties, are being explored for their therapeutic potential against various cancers, demonstrating the ongoing interest in pyrazoline derivatives for oncological research (Pushkar Kumar Ray et al., 2022).
Safety And Hazards
Zukünftige Richtungen
Pyrazolo[3,4-b]pyridines, including “3-Bromo-1H-pyrazolo[3,4-B]pyrazine”, are a common fragment used in the synthesis of kinase inhibitors . They have potential for further exploration . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Eigenschaften
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-b]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXWHRBXOWQEJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2N=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512806 |
Source


|
| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1H-pyrazolo[3,4-B]pyrazine | |
CAS RN |
81411-68-9 |
Source


|
| Record name | 3-Bromo-2H-pyrazolo[3,4-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)











